molecular formula C4HBrClIS B6182626 4-bromo-2-chloro-3-iodothiophene CAS No. 2624129-96-8

4-bromo-2-chloro-3-iodothiophene

Cat. No.: B6182626
CAS No.: 2624129-96-8
M. Wt: 323.4
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Description

4-Bromo-2-chloro-3-iodothiophene is a polyhalogenated thiophene derivative featuring bromine, chlorine, and iodine substituents at the 4-, 2-, and 3-positions of the aromatic thiophene ring, respectively. Thiophenes are sulfur-containing heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility. The introduction of halogen atoms at specific positions modulates reactivity, stability, and intermolecular interactions, making this compound a valuable intermediate in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) and drug development .

For instance, bromination of thiophene derivatives using bromine in acetic acid (as seen in the synthesis of dibromopropanones in ) or sequential halogenation steps (e.g., iodination followed by bromination/chlorination) are plausible routes.

Properties

CAS No.

2624129-96-8

Molecular Formula

C4HBrClIS

Molecular Weight

323.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-chloro-3-iodothiophene typically involves halogenation reactions. One common method is the halogen dance reaction, where a dihalogenated thiophene undergoes lithiation followed by treatment with halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine . Another approach involves the sequential halogenation of thiophene using reagents like bromine, chlorine, and iodine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure precise control over reaction conditions and product purity. The use of automated systems for reagent addition and temperature control is crucial to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-3-iodothiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine, chlorine, or iodine in the presence of catalysts like iron(III) chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Cl, 3-I, 4-Br C₄HBrClIS 348.38 High reactivity for cross-coupling; potential pharmacological activity
2-Bromo-3-chlorothiophene 2-Br, 3-Cl C₄H₂BrClS 197.48 Boiling point: 73–75°C (12 Torr); used in organic synthesis
4-Bromothiophene-3-carboxaldehyde 3-CHO, 4-Br C₅H₃BrOS 198.05 Electrophilic aldehyde group; precursor for functionalized materials
2,3-Dibromo-3-(4-chlorophenyl)-1-(4-nitrothiophen-2-yl)propan-1-one Multiple (thiophene, phenyl, nitro) C₁₄H₈Br₂ClNO₃S 479.50 Antibacterial activity; crystallographic disorder observed

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